3-Nitrobenzonitrile
Overview
Description
3-Nitrobenzonitrile, also known as m-nitrobenzonitrile, is an organic compound with the molecular formula C7H4N2O2. It is a derivative of benzonitrile, where a nitro group is substituted at the meta position relative to the nitrile group. This compound is a pale yellow solid and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
3-Nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is employed as a reagent for the modification of biomolecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
3-Nitrobenzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the meta-nitro product.
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 3-nitrotoluene. This process involves the catalytic oxidation of 3-nitrotoluene in the presence of ammonia and air, yielding this compound as the primary product .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-aminobenzonitrile. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group in this compound can be substituted by various nucleophiles. For example, reaction with sodium methoxide can lead to the formation of 3-methoxybenzonitrile.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 3-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 3-Aminobenzonitrile.
Substitution: 3-Methoxybenzonitrile.
Hydrolysis: 3-Nitrobenzoic acid.
Mechanism of Action
The mechanism of action of 3-nitrobenzonitrile largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophile. Additionally, the nitrile group can participate in reactions involving nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
4-Nitrobenzonitrile: Similar to 3-nitrobenzonitrile but with the nitro group at the para position.
2-Nitrobenzonitrile: The nitro group is at the ortho position relative to the nitrile group.
3-Aminobenzonitrile: The nitro group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the meta positioning of the nitro group. This positioning affects the compound’s electronic properties and reactivity, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
Record name | Benzonitrile, 3-nitro- | |
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Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | 3-Nitrobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19781 | |
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Vapor Pressure |
0.00217 [mmHg] | |
Record name | 3-Nitrobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-24-9 | |
Record name | 3-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |
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Record name | Benzonitrile, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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